molecular formula C22H18N4O3 B2433420 methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate CAS No. 1105209-24-2

methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate

Cat. No.: B2433420
CAS No.: 1105209-24-2
M. Wt: 386.411
InChI Key: MNDRUDYKOBUCDN-UHFFFAOYSA-N
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Description

The compound “methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate” belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an off-white solid was obtained with a melting point of 70–75°C and a yield of 85% . The 1H NMR and 13C NMR spectra were also provided .

Scientific Research Applications

Discovery of Clinical Candidates and Inhibitors

One area of application involves the discovery of clinical candidates and inhibitors targeting specific enzymes or receptors. For example, Shibuya et al. (2018) described the identification of a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which exhibited significant selectivity and enhanced oral absorption, indicating its potential use in treating diseases involving ACAT-1 overexpression Shibuya et al., 2018.

Antiviral and Antibacterial Activity

Research on imidazo[1,2-a]pyridine derivatives, such as those conducted by Hamdouchi et al. (1999) and Budumuru et al. (2018), demonstrates the antiviral and antibacterial potentials of these compounds. The structural activity relationship of synthesized imidazo[1,2-a]pyridine derivatives was explored, showing high activity against certain strains of bacteria, suggesting their use in developing new antimicrobial agents Hamdouchi et al., 1999; Budumuru et al., 2018.

Synthesis of Heterocyclic Systems

Compounds with similar structures are used in the synthesis of diverse heterocyclic systems, highlighting the importance of these molecules in organic synthesis and medicinal chemistry. For instance, Selič and Stanovnik (1997) demonstrated the use of methyl 2-[bis(acetyl)ethenyl]aminopropenoate in generating derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, indicating the versatility of these frameworks in constructing complex molecules Selič & Stanovnik, 1997.

Electrocatalysis and Sensor Applications

Additionally, research into the electrosynthesis of imidazole derivatives and their application as electrocatalysts demonstrates the potential of these compounds in electrochemical sensors and catalysis. Nasirizadeh et al. (2013) reported the construction of an imidazole derivative modified electrode, showcasing its effectiveness in the oxidation of biomolecules, which could be pivotal in developing sensitive and selective biosensors Nasirizadeh et al., 2013.

Properties

IUPAC Name

methyl 4-[[2-(2-pyridin-2-ylbenzimidazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-29-22(28)15-9-11-16(12-10-15)24-20(27)14-26-19-8-3-2-6-17(19)25-21(26)18-7-4-5-13-23-18/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDRUDYKOBUCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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